O-De-phenyl Ostarine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
IIBBSRFFFOOJBY-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of O De Phenyl Ostarine
Androgen Receptor Binding Characteristics and Affinity Profile of O-De-phenyl Ostarine
The activity of any SARM is initiated by its binding to the androgen receptor (AR). Ostarine, the parent compound of this compound, exhibits a high affinity for the AR, with a reported binding affinity (Ki) of approximately 3.8 nM. wikipedia.org This high affinity allows it to effectively compete with and displace endogenous androgens like dihydrotestosterone (B1667394) (DHT).
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Reference |
| Ostarine (Enobosarm) | 3.8 nM | wikipedia.org |
| Dihydrotestosterone (DHT) | ~0.64 nM (derived from 16.8% of Ostarine's affinity) | wikipedia.org |
| This compound | Not Reported | N/A |
Note: The binding affinity for DHT is estimated based on the reported relative affinity to Ostarine.
Tissue-Selective Androgen Receptor Activation by this compound
A defining characteristic of SARMs is their ability to selectively activate the AR in anabolic tissues like muscle and bone, while having a reduced effect on androgenic tissues such as the prostate. wikipedia.orgresearchgate.net This tissue selectivity is thought to be a result of the unique conformational changes induced in the AR upon ligand binding. nih.gov
Differential Recruitment of Transcriptional Coactivators and Corepressors
The tissue-specific action of SARMs is largely attributed to the differential recruitment of coactivators and corepressors to the AR complex. researchgate.netviamedica.pl In tissues where coactivators are abundant, such as muscle and bone, SARMs tend to act as agonists. wikipedia.org Conversely, in tissues with a higher concentration of corepressors, like the prostate, they may act as partial agonists or even antagonists. wikipedia.org
Studies on the SARM S-22, which is structurally similar to Ostarine, have shown that it selectively recruits certain coactivators (SRC-1, SRC-3, and CBP) but not others (SRC-2) to the prostate-specific antigen (PSA) enhancer, unlike DHT which recruits all of them. oup.comoup.com This differential recruitment pattern is a key determinant of tissue-selective gene regulation. nih.gov
For this compound, the altered conformation of the AR-ligand complex, resulting from the absence of the phenyl group, would likely lead to a different profile of coactivator and corepressor recruitment compared to Ostarine. This could potentially alter its tissue-selectivity profile, though the specific outcomes remain uninvestigated.
Ligand-Induced Conformational Dynamics of the Androgen Receptor Ligand-Binding Domain
The binding of a ligand to the AR's ligand-binding domain (LBD) induces specific conformational changes that modulate the receptor's surface topology. nih.gov These changes influence the interaction with co-regulatory proteins. The structure of the ligand dictates the final conformation of the LBD. For example, bulky ligands can cause significant structural alterations in the AR LBD, expanding the binding cavity. rcsb.org
While the precise conformational changes induced by Ostarine are not fully detailed in the available literature, it is understood that nonsteroidal SARMs stabilize a receptor conformation that is distinct from that induced by endogenous androgens. nih.gov This unique conformation is responsible for the differential protein-protein interactions that underpin tissue selectivity. The removal of the phenyl group in this compound would create a smaller, less sterically hindered molecule, which would undoubtedly result in a different ligand-induced conformation of the AR LBD compared to its parent compound.
Downstream Signaling Pathway Modulation by this compound
The effects of AR activation extend beyond direct gene transcription and involve the modulation of various intracellular signaling pathways.
Activation of ERK1/2 Kinase Pathways in Androgen Receptor-Mediated Responses
The activation of the Extracellular signal-regulated kinase (ERK) pathway is a known component of androgen action in some tissues. researchgate.net For Ostarine, the activation of the ERK1/2 kinase pathway has been implicated in its effects on muscle cell proliferation and differentiation. consensus.app The ERK pathway is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a role in cell proliferation, differentiation, and survival. pancreapedia.orgnih.gov
The ability of this compound to activate the ERK1/2 pathway has not been studied. However, if it retains some ability to bind and activate the AR, it is plausible that it could also influence this downstream pathway, though likely to a different extent than Ostarine due to its altered receptor interaction.
Comparative Analysis of this compound's Receptor Interactions with Endogenous Androgens and Other Synthetic Selective Androgen Receptor Modulators
The interaction of SARMs with the AR differs significantly from that of endogenous androgens like testosterone (B1683101) and DHT. While androgens are non-selective in their activation of the AR, SARMs exhibit a mixed agonist/antagonist profile depending on the tissue. wikipedia.org This is due to the recruitment of both coactivators and corepressors. wikipedia.org
In vitro studies have shown that Ostarine, unlike full agonists, can block the interaction between the N-terminus and C-terminus of the AR, contributing to its mixed agonist/antagonist activity. wikipedia.org Other nonsteroidal SARMs, such as S-4 (Andarine), also demonstrate this tissue-selective anabolic activity. nih.gov
A comparative analysis of this compound is challenging due to the absence of experimental data. However, based on its structure, it would be classified as a nonsteroidal SARM metabolite. Its interactions would likely be weaker than Ostarine and other developed SARMs due to the loss of a significant structural component responsible for high-affinity binding.
Table 2: Interactive Data Table of Compound Characteristics
| Feature | This compound | Ostarine (Enobosarm) | Dihydrotestosterone (DHT) |
| Compound Class | Nonsteroidal SARM Metabolite | Nonsteroidal SARM | Endogenous Androgen |
| AR Binding Affinity (Ki) | Not Reported | 3.8 nM wikipedia.org | ~0.64 nM |
| Tissue Selectivity | Unknown | Anabolic tissues (muscle, bone) researchgate.net | Non-selective |
| Co-regulator Recruitment | Unknown | Differential recruitment of co-activators and co-repressors oup.comoup.com | Primarily co-activator recruitment |
| ERK1/2 Activation | Unknown | Implicated in muscle cell effects consensus.app | Activates multiple signaling pathways researchgate.net |
Preclinical Investigations of O De Phenyl Ostarine S Pharmacological Activity
In Vivo Animal Model Studies of O-De-phenyl Ostarine's Efficacy
Adipose Tissue Metabolism Modulation
Impact on Adipokine Expression and Secretion
All scientific inquiry to date has focused on the parent compound, Ostarine. The independent pharmacological profile of its metabolite, this compound, has not been characterized.
Differential Effects on Androgen-Sensitive Reproductive Tissues in Animal Models
Prostate Tissue Responses to this compound Exposure
No preclinical studies specifically investigating the response of prostate tissue to "this compound" exposure were found in the reviewed literature. Research on related SARMs is generally aimed at developing compounds that exhibit minimal growth effects on the prostate compared to traditional androgens. nih.govnih.gov
Seminal Vesicle Responses to this compound Exposure
There is no available data from animal models detailing the specific responses of seminal vesicles to "this compound." Studies on other nonsteroidal SARMs have noted that they act as partial agonists in androgenic tissues like the seminal vesicles. nih.gov
Preclinical Assessment of this compound for Hormonal Male Contraception
No preclinical assessments of "this compound" for its potential use in hormonal male contraception have been published. The potential application for some SARMs in male contraception has been suggested based on their ability to suppress gonadotropins. nih.govlupinepublishers.com However, this has not been specifically explored for "this compound."
Metabolic Pathways and Biotransformation of O De Phenyl Ostarine
In Vitro Metabolic Studies of O-De-phenyl Ostarine
In vitro experimental models are fundamental tools for characterizing the metabolic pathways of xenobiotics, including SARMs and their metabolites. Systems such as human liver microsomes, S9 fractions, and cultured hepatocytes provide a controlled environment that simulates hepatic metabolism.
Human liver microsomes and S9 fractions, which contain Phase I (cytochrome P450) and Phase II (conjugating) enzymes, have been pivotal in studying the metabolism of Ostarine. nih.govwikipedia.orgcaldic.com Within these systems, the biotransformation of Ostarine to this compound has been observed.
Specifically, research utilizing bovine S9 fractions identified O-dephenylation as a metabolic reaction for Ostarine, yielding this compound. cabidigitallibrary.org While these studies focus on the generation of this compound, they establish the biological plausibility of its formation in hepatic tissue. The data underscores that this compound is a product of Phase I metabolism of its parent compound. cabidigitallibrary.org
Table 1: Summary of In Vitro Systems for Metabolite Identification
| In Vitro System | Parent Compound | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Bovine S9 Fraction | Ostarine | Identification of O-dephenylation as a metabolic pathway. | cabidigitallibrary.org |
| Human Hepatocytes | Ostarine | Identification of ether cleavage as a main metabolic transformation leading to the formation of an O-De-phenyl metabolite. | nih.govresearchgate.net |
Incubations with pooled human hepatocytes offer a more comprehensive model of liver metabolism, incorporating a wider array of metabolic enzymes and transport processes. Studies involving the incubation of Ostarine with human hepatocytes have successfully identified a panel of metabolites. nih.govresearchgate.netnih.gov
Among the principal metabolic transformations identified for Ostarine in these hepatocyte studies is ether cleavage. nih.gov This reaction directly produces the this compound structure. Subsequent analysis of the hepatocyte incubates revealed that this ether-cleaved metabolite can undergo further Phase II conjugation reactions. nih.gov
Identification and Structural Characterization of this compound Metabolites
The characterization of metabolites is achieved through advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govresearchgate.net This allows for the determination of mass, elemental composition, and structural information through fragmentation patterns.
Oxidative reactions, such as hydroxylation, are common Phase I metabolic pathways for many drug compounds, including Ostarine. nih.govsigmaaldrich.com Studies on Ostarine have confirmed its hydroxylation at various positions. nih.gov However, current published research has not specifically reported the hydroxylation of the this compound metabolite itself. While theoretically possible, further investigation is required to confirm this pathway.
Conjugation represents a critical Phase II metabolic pathway that increases the water solubility of metabolites to facilitate their excretion. neu.edu.tr For Ostarine and its metabolites, glucuronidation is a prominent transformation. nih.govwikipedia.org
Crucially, a recent study utilizing human hepatocytes identified a glucuronidated conjugate of the ether-cleaved metabolite of Ostarine. nih.gov In this investigation, the metabolite resulting from the loss of the benzonitrile (B105546) group via ether cleavage was found to undergo subsequent O-glucuronidation. nih.gov This finding provides direct evidence for the Phase II metabolism of this compound. Sulfation is another potential conjugation pathway, as it was identified for other Ostarine metabolites, but has not been specifically confirmed for this compound. nih.govresearchgate.net
Table 2: Characterized Metabolic Reaction for this compound
| Metabolite | Metabolic Pathway | Description | Reference |
|---|---|---|---|
| This compound Glucuronide | O-Glucuronidation (Phase II) | The hydroxyl group on the this compound molecule is conjugated with glucuronic acid. | nih.gov |
The primary metabolic pathway leading to the formation of this compound is through the biotransformation of Ostarine. Research has identified this metabolite in various biological matrices following the administration or incubation of Ostarine.
Formation of this compound:
The generation of this compound from its parent compound, Ostarine, occurs via a significant metabolic reaction known as dephenylation or ether cleavage . tandfonline.comnih.govcabidigitallibrary.org This process involves the breaking of the ether bond in the Ostarine molecule, resulting in the loss of the cyanophenoxy group. nih.gov
In vitro studies utilizing bovine and human liver S9 fractions and human hepatocytes have consistently demonstrated the formation of this compound. tandfonline.comnih.govcabidigitallibrary.org For instance, research involving incubation of Ostarine with bovine S9 liver enzymes identified O-dephenylation as one of the main metabolic routes. cabidigitallibrary.org Similarly, studies with human hepatocytes confirmed ether cleavage as a key metabolic transformation of Ostarine, leading to the production of this compound. nih.govresearchgate.net
In vivo studies have corroborated these findings. Following oral administration of Ostarine to a male calf, analysis of urine samples detected this compound, indicating that this metabolic conversion also occurs within a living organism. tandfonline.com Human metabolism studies of Ostarine have also identified metabolites resulting from dephenylation. nih.gov
Further Biotransformation:
Current scientific literature primarily focuses on the formation of this compound from Ostarine. Detailed information regarding the subsequent metabolic pathways and biotransformation of this compound itself is limited. Research has predominantly centered on identifying the metabolites of the parent SARM to establish reliable markers for doping control. researchgate.netdiva-portal.org One study noted that after the initial dephenylation of Ostarine, further dealkylation can occur. nih.gov Another in vivo study in calves suggested that the dephenylated metabolite could undergo further conjugation reactions such as glucuronidation and sulfation. tandfonline.com
The table below summarizes the key findings from studies on the formation of this compound.
| Study Type | Biological Matrix | Key Findings | Citations |
| In Vitro | Bovine S9 Liver Enzymes | O-dephenylation identified as a main metabolic route of Ostarine. | tandfonline.comcabidigitallibrary.org |
| In Vitro | Human Hepatocytes | Ether cleavage is a primary metabolic transformation leading to this compound. | nih.govresearchgate.net |
| In Vivo | Bovine Urine | Detection of this compound following oral administration of Ostarine. | tandfonline.com |
| In Vivo | Human Urine | Identification of metabolites formed through dephenylation of Ostarine. | nih.gov |
Application of In Silico Metabolite Prediction Methodologies in this compound Research
In silico metabolite prediction has become an invaluable tool in the study of drug metabolism, including for compounds like Ostarine and its metabolites. These computational approaches assist in anticipating potential metabolic pathways and identifying metabolites for targeted analysis in experimental studies. nih.govjyu.fi
Predicting the Formation of this compound:
Software programs designed for metabolite prediction, such as GLORYx, are utilized to forecast the biotransformation of new chemical entities. nih.govdntb.gov.ua In the context of Ostarine research, these in silico tools have successfully predicted the formation of this compound. These predictions are based on established metabolic reaction rules and machine learning models that identify potential sites of metabolism on the parent molecule. nih.gov
For example, a recent study on the human metabolism of Ostarine employed in silico predictions with GLORYx to generate a list of putative first and second-generation metabolites. nih.gov The predictions highlighted Phase I reactions like O-dealkylation (ether cleavage) as a probable metabolic pathway, which was subsequently confirmed through in vitro experiments with human hepatocytes. nih.gov This demonstrates the utility of in silico methods in guiding laboratory investigations and interpreting complex metabolic data.
Challenges and Future Directions:
While in silico tools are powerful for predicting the formation of metabolites like this compound from a parent compound, their application in predicting the further metabolism of a specific metabolite is less documented in the available research. The primary focus of these prediction tools is typically the metabolic fate of the initial drug candidate. jyu.fi
Future research could leverage these computational models to specifically predict the subsequent biotransformation of this compound. By inputting the structure of this compound into these prediction programs, researchers could generate hypotheses about its potential Phase I and Phase II metabolites. These predictions could then guide targeted analytical searches in biological samples, potentially uncovering a more complete metabolic map for Ostarine and its derivatives.
The table below outlines the application of in silico methodologies in Ostarine metabolism research.
| In Silico Tool/Approach | Application in Ostarine Research | Key Outcomes | Citations |
| GLORYx | Prediction of first and second-generation metabolites of Ostarine. | Successfully predicted O-dealkylation (ether cleavage) as a Phase I metabolic pathway. | nih.govdntb.gov.ua |
| In Silico Target Prediction | Assessment of potential biological targets and activities of Ostarine. | Guided risk assessment and understanding of the compound's mode of action. | nih.gov |
Advanced Analytical Methodologies for the Detection and Quantification of O De Phenyl Ostarine and Its Metabolites
Mass Spectrometry Techniques for Structural Elucidation and Quantification
Mass spectrometry is not only a detection method but also a powerful tool for the structural elucidation of unknown metabolites and their precise quantification.
High-resolution mass spectrometry (HRMS) is indispensable for the identification of novel metabolites like O-De-phenyl Ostarine. nih.gov Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high-resolution and accurate mass measurements, enabling the determination of the elemental composition of a metabolite. dshs-koeln.de This capability is critical for distinguishing between isobaric interferences and for proposing the chemical formula of an unknown metabolite with high confidence. For this compound, HRMS can confirm the loss of the C6H5 group from the parent Ostarine molecule by providing a highly accurate mass measurement of the de-phenylated metabolite.
Quadrupole time-of-flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This configuration allows for both the selection of a precursor ion and the high-resolution, accurate mass analysis of its product ions. researchgate.net In the context of metabolomics profiling, UHPLC-QTOF-MS is used to screen for a wide range of potential metabolites of Ostarine in a single analysis. springernature.com The instrument acquires full-scan MS and MS/MS data, which can then be retrospectively analyzed to identify metabolites like this compound. The accurate mass data for both the precursor and product ions provide a high degree of certainty in the structural elucidation of the metabolites. researchgate.net
| Compound | Theoretical Monoisotopic Mass [M-H]⁻ | Key Fragment Ions (m/z) | Mass Error (ppm) |
| Ostarine | 388.0916 | 269.0549, 185.0340, 118.0311 nih.gov | < 5 |
| This compound | 312.0600 | 269.0549, 185.0340 | < 5 |
This interactive table presents hypothetical high-resolution mass spectrometry data for Ostarine and this compound, demonstrating the mass difference and common fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites and can also be used for quantitative analysis. unl.edu While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule. plos.org
For the structural assignment of this compound, a suite of NMR experiments would be employed. A one-dimensional (1D) ¹H NMR spectrum would show the absence of signals corresponding to the protons of the phenyl ring, which are present in the spectrum of the parent Ostarine. rsc.org Further confirmation would be obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. A full structural assignment can be achieved with ¹³C NMR and other advanced 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation). nih.gov
Quantitative NMR (qNMR) can be used to determine the concentration of this compound in a purified sample. By integrating the signal of a specific proton of the metabolite and comparing it to the integral of a known amount of an internal standard, a precise and accurate concentration can be calculated without the need for a specific reference standard of the metabolite itself. rsc.org
| Nucleus | Ostarine (Expected Chemical Shift Range, ppm) | This compound (Expected Chemical Shift Range, ppm) | Key Difference |
| ¹H | Aromatic protons of phenoxy group (~7.0-7.5) | Absence of these signals | Unambiguous evidence of de-phenylation |
| ¹H | Protons of the trifluoromethyl-benzonitrile group | Present | Common structural feature |
| ¹³C | Carbons of the phenoxy group (~115-160) | Absence of these signals | Confirms loss of the phenyl group |
This interactive table summarizes the expected key differences in the NMR spectra of Ostarine and this compound.
Optimized Sample Preparation Techniques in this compound Analysis
The complexity of biological matrices such as urine and plasma necessitates efficient sample preparation to remove interfering substances and enrich the analyte of interest prior to instrumental analysis.
Online Solid-Phase Extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, automated technique for the high-throughput analysis of trace-level compounds in complex samples. nih.gov This method minimizes manual sample handling, thereby reducing the potential for human error and improving reproducibility.
For the analysis of this compound, a reversed-phase SPE cartridge would be suitable. The general procedure involves:
Conditioning: The SPE sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.
Loading: The biological sample (e.g., diluted urine) is loaded onto the SPE column. This compound and other hydrophobic molecules are retained on the sorbent, while salts and other polar interferences are washed away.
Washing: The column is washed with a weak solvent to remove any remaining weakly bound impurities.
Elution: A strong organic solvent is used to elute the retained this compound directly into the LC-MS/MS system for analysis.
A study on the analysis of Ostarine in human urine demonstrated the effectiveness of an online SPE-UHPLC-MS/MS method. nih.gov This method achieved a very low limit of detection (0.5 pg/mL) and excellent accuracy and precision. nih.gov A similar approach would be highly effective for the sensitive and selective determination of this compound and its metabolites.
Interactive Data Table: Typical Online SPE Parameters for SARM Analysis
| Parameter | Condition |
| SPE Sorbent | C18 or similar reversed-phase material |
| Conditioning Solvents | Methanol, Water |
| Sample Loading Volume | 100-500 µL |
| Wash Solution | Water/Methanol mixture (e.g., 95:5) |
| Elution Solvent | Acetonitrile or Methanol |
Protein precipitation is a simpler and often faster method for removing proteins from biological samples, particularly plasma and serum, prior to LC-MS/MS analysis. chromatographyonline.com This technique is crucial as proteins can interfere with the analysis by precipitating in the analytical column or suppressing the ionization of the target analyte in the mass spectrometer.
The most common method involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. This alters the polarity of the solvent, causing the proteins to denature and precipitate out of solution. The precipitated proteins are then removed by centrifugation.
A typical protein precipitation protocol for the analysis of a SARM like this compound in plasma would involve:
Adding a threefold to fourfold excess of cold acetonitrile to the plasma sample.
Vortexing the mixture to ensure thorough mixing and complete protein precipitation.
Centrifuging the sample at high speed to pellet the precipitated proteins.
Collecting the supernatant containing the analyte of interest for direct injection into the LC-MS/MS system or further processing.
While protein precipitation is a rapid and cost-effective technique, it may result in less clean extracts compared to SPE, and the potential for matrix effects should be carefully evaluated during method validation. nih.gov
Rigorous Method Validation Parameters for this compound Detection and Quantification
To ensure the reliability and accuracy of analytical data, any method for the detection and quantification of this compound must be rigorously validated. The validation parameters are typically based on guidelines from regulatory bodies such as the World Anti-Doping Agency (WADA) or the European Medicines Agency (EMA). nih.gov
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix. This is typically assessed by analyzing blank matrix samples from multiple sources.
Linearity and Range: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at several concentration levels, and the coefficient of determination (r²) should be close to 1. researchgate.netactamedicamarisiensis.ro
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. researchgate.netactamedicamarisiensis.ro
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Recovery and Matrix Effects: Recovery is the efficiency of the extraction process, while matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Interactive Data Table: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., < 15% RSD) |
Structure Activity Relationship Sar Studies of O De Phenyl Ostarine Analogs
Impact of Substituents on the A-Ring (Cyano-Phenyl Moiety) on Androgen Receptor Binding Affinity and Functional Activity
The A-ring of Ostarine and its analogs plays a crucial role in anchoring the ligand within the androgen receptor (AR) ligand-binding pocket. Specific hydrogen bonds formed between substituents on this ring and key amino acid residues are critical for high binding affinity. nih.gov
In the parent compound, Ostarine, the A-ring is a 4-cyanophenoxy group. The cyano (-CN) group, along with the amide backbone, forms hydrogen bonds with residues such as Gln711 and Arg752 of the androgen receptor. nih.gov This interaction mimics the way the 3-keto group of endogenous androgens like 5α-dihydrotestosterone (5α-DHT) interacts with the receptor. nih.gov
Studies on various analogs have demonstrated that modifications to the A-ring significantly alter efficacy.
Necessity of Hydrogen Bond Acceptors: Replacing the cyano or nitro groups on the A-ring with less effective hydrogen bond acceptors typically leads to a decrease in binding affinity and functional activity. The interaction with Gln711 and Arg752 is a key feature for the agonist activity of this class of SARMs. nih.govnih.gov
Metabolic Implications: The "O-De-phenyl" modification, resulting from ether cleavage, yields a metabolite with a free hydroxyl group on the A-ring (a phenol). researchgate.netmdpi.com This hydroxylated A-ring could potentially still form hydrogen bonds within the receptor pocket, but its binding affinity and activity profile would likely differ from the parent ether-linked compound. Further metabolic reactions, such as sulfation or glucuronidation at this new hydroxyl group, are also possible, which would dramatically alter the molecule's properties. mdpi.com
| Compound/Modification | A-Ring Substituent | Key Interaction | Effect on AR Activity |
| Ostarine Analog | p-Cyano | H-bond with Gln711, Arg752 | High Agonist Activity |
| Ostarine Analog | p-Nitro | H-bond with Gln711, Arg752 | High Agonist Activity |
| O-De-phenyl Metabolite | p-Hydroxy | Potential H-bond | Altered (likely reduced) activity |
| Electron-Donating Groups | p-Methoxy, p-N-Amide | Weak H-bond | Significantly decreased activity researchgate.net |
Influence of Substituents on the B-Ring (Trifluoromethyl-Phenyl Moiety) on Receptor Interactions and Pharmacological Activity
The B-ring of aryl propionamide (B166681) SARMs fits into a different region of the AR ligand-binding pocket, where it makes crucial contacts that influence the conformational state of the receptor, thereby determining whether the compound acts as an agonist, partial agonist, or antagonist. nih.govnih.gov The B-ring of Ostarine is a 4-cyano-3-(trifluoromethyl)phenyl group.
The substitution pattern on the B-ring is a key determinant of pharmacological activity. Research has shown that electron-withdrawing groups are generally favored.
Halogen Placement: Screening of various B-ring substituted analogs has shown that halogens like fluorine and chlorine can be placed at multiple positions on the B-ring while retaining activity. nih.gov
Conformational Changes: The introduction of a fluorine atom at the meta position of the B-ring can cause the ring to rotate relative to other analogs. This reorientation may facilitate a favorable edge-to-face aromatic interaction with the Trp741 residue in the AR, potentially due to the increased acidity of the adjacent aromatic hydrogen. nih.gov
Bioisosteric Replacement: The trifluoromethyl (-CF3) group is a common feature in many potent SARMs. However, studies have explored replacing it with other electron-withdrawing groups. For instance, the pentafluorosulfane (-SF5) group, which is more electronegative, has been investigated as a bioisostere for the -CF3 group in Ostarine derivatives, resulting in compounds with varying degrees of AR agonist activity. researchgate.net
The specific placement (regioselectivity) of multiple substituents on the B-ring has profound effects on how the ligand orients itself within the binding pocket.
Para-Position Importance: For many aryl propionamide SARMs, substitution at the para-position of the B-ring is critical for agonist activity. nih.gov
Hydrophilic vs. Hydrophobic Substituents: SARMs with hydrophilic B-ring substituents (e.g., -OH, -NHAc) at the para position tend to form a hydrogen bond with a specific water molecule within the receptor pocket, which is stabilized by His874. nih.gov This interaction helps to properly orient the ligand.
Multiple Halogenation: When the B-ring is fully substituted with halogens, the potential for edge-to-face interactions with Trp741 is eliminated. This can cause the B-ring to adopt a different orientation, becoming nearly parallel to the indole ring of Trp741, which may favor π-π stacking interactions instead. nih.gov This highlights how the number and position of substituents dictate the precise nature of the ligand-receptor interaction.
| B-Ring Substitution | Position | Key Interaction/Effect | Resulting Activity |
| Halogens (F, Cl) | Any | Tolerated | Activity retained |
| Fluorine | meta | Rotates B-ring, edge-to-face interaction with Trp741 | Potent Agonist |
| Hydrophilic group (e.g., -NHAc) | para | H-bond with stabilized water molecule | Agonist |
| Pentafluorosulfane (-SF5) | meta | Bioisostere for -CF3 | Varied agonist activity researchgate.net |
| Fully Substituted (e.g., multiple halogens) | All | Parallel π-π stacking with Trp741 | Potent Agonist |
Role of the Chiral Center and Linker Modifications (e.g., Ether Linkage) on O-De-phenyl Ostarine Activity and Selectivity
The stereochemistry of the chiral center and the nature of the linker connecting the two aryl rings are fundamental to the activity and selectivity of this SARM class.
Importance of Chirality: Ostarine is the (S)-enantiomer. The chiral hydroxyl group and the adjacent methyl group are critical for establishing high-affinity binding, forming hydrogen bonds with residues like Leu704 and Asn705 in the AR. nih.gov This stereospecificity is crucial; the (R)-enantiomer typically shows significantly lower binding affinity and activity. nih.govnih.gov Chiral analysis of commercially available Ostarine products has confirmed that the pharmacologically active (S)-enantiomer is the intended product. dshs-koeln.de
Ether Linkage: The ether linkage in Ostarine is vital for its agonist activity. nih.gov It allows the molecule to adopt a more compact conformation compared to earlier antagonists like bicalutamide. This conformation is thought to avoid steric clashes with the Trp741 residue, which is a key factor in enabling an agonist response. nih.gov The conversion of early thioether-linked compounds (which had poor in vivo activity) to the more stable ether-linked structure was a key step in the development of potent SARMs like Ostarine. acs.org
Rational Design and Synthesis Strategies for Novel this compound Derivatives with Enhanced Properties
The development of novel SARM derivatives is guided by the extensive SAR data gathered over the years. The goal is to optimize properties like binding affinity, functional selectivity (anabolic vs. androgenic effects), and pharmacokinetic profiles.
Rational Design Principles:
Core Scaffolding: Maintain the core aryl propionamide structure, including the critical (S)-chiral center and the amide linkage, which ensures proper interaction with key receptor residues (Gln711, Arg752, Asn705). nih.gov
A-Ring Optimization: The A-ring must contain a potent hydrogen bond acceptor at the para position (e.g., cyano, nitro) to anchor the molecule.
B-Ring Modulation: The B-ring substituents are the primary site for modulating activity and selectivity. Introducing different combinations of electron-withdrawing groups (halogens, -CF3, -SF5) at various positions can fine-tune the interaction with the Trp741 region and control the degree of agonist activity. researchgate.netnih.gov
Linker Stability: The linker is typically an ether or thioether to provide the correct orientation and conformational flexibility. nih.govacs.org Modifications would focus on enhancing metabolic stability to prevent cleavage into metabolites like this compound.
Synthesis Strategies: The synthesis of Ostarine and its derivatives typically involves a multi-step process. A common route involves the coupling of a substituted A-ring phenol (like 4-cyanophenol) with a chiral epoxide building block, followed by reaction with a substituted B-ring aniline. chemicalbook.com For O-De-phenyl derivatives, a synthetic route has been described that starts from (R)-2-methylglycidol and proceeds through six steps to yield the target metabolite. researchgate.net This allows for the creation of reference standards for metabolic studies and could be adapted to create novel analogs based on the O-De-phenyl scaffold for further SAR exploration.
Future Directions in O De Phenyl Ostarine Academic Research
Further Elucidation of Underexplored Molecular and Cellular Mechanisms
While the molecular mechanisms of the parent compound, Ostarine, have been investigated, the specific actions of its metabolites, including O-De-phenyl Ostarine, remain largely uncharacterized. Future research should prioritize a deeper understanding of how this metabolite interacts with the androgen receptor and other potential cellular targets.
A primary avenue of investigation would be to determine the binding affinity and functional activity of this compound at the androgen receptor. It is plausible that the removal of the 4-cyanophenoxy group could significantly alter its binding kinetics and efficacy as an AR agonist or antagonist. Studies have shown that Ostarine's tissue selectivity may arise from its unique interaction with AR and the subsequent recruitment of co-regulator proteins. oup.com It is critical to investigate whether this compound retains this selective activity or if it exhibits a different profile.
Furthermore, research should explore potential off-target effects. The molecular structure of this compound may allow it to interact with other receptors or cellular pathways not engaged by the parent compound. Investigating its impact on signaling pathways, such as the ERK1/2 kinase pathway which is implicated in Ostarine's effects on muscle cells, would be crucial. consensus.app
Investigation of Novel Preclinical Therapeutic Applications and Efficacy in Additional Disease Models
Preclinical studies have demonstrated Ostarine's potential in treating muscle wasting, osteoporosis, and stress urinary incontinence. biospace.comlupinepublishers.com Future research on this compound should involve a systematic evaluation of its efficacy in these and other disease models.
A key research question is whether this compound possesses therapeutic activity in its own right. It may have a different pharmacokinetic profile, including a distinct half-life and tissue distribution, compared to Ostarine. This could make it more or less suitable for certain therapeutic applications. For instance, if it has a shorter half-life, it might be advantageous in applications requiring more pulsatile AR activation.
Development of Advanced Analytical Detection and Quantification Strategies for Complex Biological Matrices
The detection of Ostarine and its metabolites is of significant interest, particularly in the context of anti-doping. dshs-koeln.denih.gov While methods for detecting Ostarine and its major glucuronidated and hydroxylated metabolites are established, the development of specific and highly sensitive assays for this compound in complex biological matrices like blood, urine, and hair is a critical future direction.
Current analytical methods predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). dshs-koeln.denih.gov Future research should focus on optimizing these methods for the specific detection of this compound. This includes the synthesis of a certified reference standard for this compound to ensure accurate quantification.
Furthermore, developing high-throughput screening methods would be beneficial for both clinical and anti-doping applications. The exploration of novel analytical techniques, such as high-resolution mass spectrometry (HRMS) and advanced sample preparation techniques like online solid-phase extraction (SPE), could enhance the sensitivity and specificity of detection. nih.govunil.ch Understanding the full metabolic profile, including the kinetics of this compound formation and elimination, will be crucial for interpreting analytical findings. researchgate.net
Continued Structure-Activity Relationship Optimization for Improved Tissue Selectivity and Potency of Next-Generation Androgen Receptor Modulators
The arylpropionamide scaffold of Ostarine has been a cornerstone in the development of nonsteroidal SARMs. cambridge.orgnih.gov The structural information gleaned from studying metabolites like this compound can provide valuable insights for the design of next-generation SARMs with improved properties.
By comparing the structure-activity relationship (SAR) of Ostarine with that of this compound, researchers can better understand the role of the ether-linked phenyl group in AR binding and activation. This knowledge can inform the design of new analogs with potentially enhanced tissue selectivity, greater potency, or a more favorable metabolic profile. For example, replacing the trifluoromethyl (CF3) group with other electron-withdrawing groups has been explored to modify activity. nih.gov Similarly, understanding the impact of removing the entire cyanophenoxy moiety can guide further modifications.
Future research in this area should involve computational modeling and in vitro assays to predict the AR binding and functional activity of novel compounds based on the this compound structure. The goal would be to develop SARMs that maximize anabolic effects on muscle and bone while further minimizing any potential androgenic side effects. researchgate.net
Q & A
Basic: What experimental models are recommended for studying the metabolic pathways of O-De-phenyl Ostarine in humans?
To investigate this compound metabolism, human hepatocyte incubations combined with liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS) are optimal for identifying phase-I and phase-II metabolites. Key metabolic transformations include hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation . For validation, analyze urine samples from confirmed ostarine-positive cases using software-assisted data mining and in silico metabolite prediction tools to cross-reference observed metabolites with theoretical pathways .
Advanced: How can researchers address inter-individual variability in this compound detection windows during doping control investigations?
Inter-individual variability in detection times (e.g., 1–9 days post-administration) necessitates dose-dependent urinary excretion studies with microdosing protocols (1–50 µg). Monitor both parent compounds (e.g., ostarine glucuronide) and hydroxylated metabolites (e.g., M1a), which exhibit shorter detection windows . Use enzymatic hydrolysis and liquid-liquid extraction to improve recovery rates of conjugated metabolites. Statistical modeling of peak urinary concentrations and time-to-clearance thresholds can refine anti-doping protocols, particularly in contamination scenarios .
Basic: What in vivo experimental designs are suitable for evaluating this compound’s effects on physiological parameters?
Employ two-way ANOVA in rodent models to isolate effects of ostarine vs. confounding factors like exercise. For example:
- Divide rats into trained (treadmill) and sedentary groups, with subgroups receiving ostarine or vehicle for 8 weeks (n=10/group).
- Measure outcomes: maximal sprint speed (MSS), VO2max, hematological parameters (RBC, HGB), and clinical chemistry (plasma glucose, cholesterol) .
- Include pair-fed controls to account for ostarine-induced changes in energy expenditure and food intake .
Advanced: How can contradictory data on this compound’s impact on plasma cholesterol be resolved?
Contradictory findings (e.g., increased total cholesterol in rats vs. no effect on LDL) require mechanistic and dose-response studies :
- Use lipidomic profiling to differentiate HDL/LDL subfractions and assess hepatic lipid metabolism pathways (e.g., PPAR-δ agonism).
- Investigate interactions with exercise: Submaximal training neutralizes ostarine-induced hypercholesterolemia in rodent models, suggesting exercise modulates lipid-regulatory genes .
- Conduct long-term studies (≥12 weeks) to evaluate adaptive responses and tissue-specific AR activation in the liver .
Basic: What methodologies are used to confirm this compound’s selectivity for androgen receptors (AR) in muscle and bone?
- In vitro AR binding assays : Compare ostarine’s affinity for AR in skeletal muscle (C2C12, L6 cell lines) vs. prostate (LNCaP) or hepatic (HepG2) tissues .
- Gene expression profiling : Quantify AR-responsive genes (e.g., IGF-1, myostatin) in muscle vs. non-target tissues using qPCR or RNA-seq .
- Functional assays : Measure ostarine’s anabolic effects (e.g., myogenic differentiation in C2C12 cells) and compare with classical androgens (testosterone) .
Advanced: How can researchers optimize LC-MS/MS workflows for detecting this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) for urine and enzymatic hydrolysis for plasma to isolate glucuronidated/sulfated metabolites .
- Chromatography : Employ ultra-performance liquid chromatography (UPLC) with C18 columns and gradient elution (0.1% formic acid in H2O/MeCN) to resolve isobaric metabolites .
- Mass spectrometry : Set QqQ-MS/MS transitions to monitor parent ions (m/z 389.2 → 255.1 for ostarine) and major metabolites (e.g., m/z 405.2 → 271.1 for hydroxylated derivatives) .
- Validate methods per EU 2002/657/EC criteria , achieving detection limits ≤0.025 µg/L and RSD <20% .
Basic: What are the ethical and methodological considerations for studying this compound in clinical populations (e.g., cancer cachexia)?
- Trial design : Use randomized, placebo-controlled Phase II trials with primary endpoints (e.g., lean body mass, handgrip strength) and secondary endpoints (glucose homeostasis, fatigue scores) .
- Dosing : Administer 1–3 mg/day orally, aligning with prior cachexia studies showing improved insulin sensitivity without hepatotoxicity .
- Ethics : Exclude patients with androgen-sensitive cancers (prostate, breast) and monitor AR-dependent side effects (e.g., virilization in women) .
Advanced: What strategies mitigate false-positive doping results due to this compound contamination in supplements?
- Source verification : Test supplements via LC-MS/MS for ostarine traces (≥1 µg/g) and cross-reference with batch-specific certificates of analysis (COAs) .
- Athlete protocols : Document supplement use (brand, lot number, ingestion dates) and compare urinary metabolite ratios (ostarine/glucuronide) to distinguish contamination (low ratios) vs. intentional use .
- Legal defense : Cite CAS precedents requiring “concrete proof” (e.g., contaminated supplement COAs) to reduce sanctions under anti-doping regulations .
Basic: How do non-genomic AR signaling pathways contribute to this compound’s anabolic effects?
- MAPK/ERK activation : Ostarine induces rapid phosphorylation of ERK1/2 in muscle cells, independent of genomic AR signaling. Block this pathway with enzalutamide (AR inhibitor) to confirm mechanism .
- Proliferation assays : Use BrdU/MTT assays in C2C12 cells to show ostarine enhances proliferation via AR-dependent ERK activation, contrasting with testosterone’s genomic effects .
Advanced: What computational tools predict this compound’s pharmacokinetics and tissue distribution?
- In silico modeling : Use ADMET predictors (e.g., SwissADME) to estimate logP (2.5), bioavailability (80%), and half-life (24–36 hrs) based on structural analogs .
- PBPK models : Simulate tissue-specific AR activation (muscle vs. prostate) using compartmental parameters from rodent PET/CT imaging .
- Validate predictions with microdosing studies (1–50 µg) and LC-MS/MS quantification in plasma/tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
